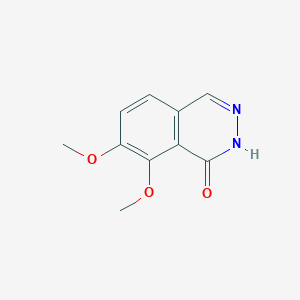

7,8-dimethoxyphthalazin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-dimethoxy-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-7-4-3-6-5-11-12-10(13)8(6)9(7)15-2/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKSXDYWMIAVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=NNC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201300324 | |

| Record name | 7,8-Dimethoxy-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4821-89-0 | |

| Record name | 7,8-Dimethoxy-1(2H)-phthalazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4821-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dimethoxy-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7,8-dimethoxyphthalazin-1(2H)-one synthesis pathway

An In-Depth Technical Guide to the Synthesis of 7,8-dimethoxyphthalazin-1(2H)-one

Abstract

This compound is a heterocyclic compound featuring the phthalazinone core, a scaffold of significant interest in medicinal chemistry. Derivatives of this structural class have demonstrated a wide array of pharmacological activities, including roles as PARP inhibitors for oncology and as anti-inflammatory agents.[1][2] This technical guide provides a comprehensive, in-depth overview of a robust and reliable synthetic pathway to this compound. The document details the retrosynthetic logic, a step-by-step experimental protocol, mechanistic insights, and key process considerations. It is intended for an audience of researchers, medicinal chemists, and drug development professionals requiring a practical and scientifically grounded methodology for the preparation of this valuable compound.

Introduction: The Significance of the Phthalazinone Scaffold

The phthalazinone core is a privileged bicyclic heteroaromatic system that is a cornerstone of numerous biologically active molecules.[3][4] Its rigid structure and capacity for diverse functionalization at both the nitrogen and carbon atoms of the heterocyclic ring make it an ideal scaffold for interacting with various biological targets. Phthalazinone derivatives are integral to a range of therapeutic agents and clinical candidates, noted for activities such as:

-

Anticancer Activity: Most notably as inhibitors of Poly(ADP-ribose)polymerase (PARP), a key enzyme in DNA repair.[2]

-

Anti-inflammatory Effects: Modulating inflammatory pathways.

-

Antihypertensive and Vasorelaxant Properties: Demonstrating effects on the cardiovascular system.[5]

-

Anticonvulsant Activity: Showing potential in neurological applications.[5][6]

The specific compound, this compound, serves as a crucial building block or intermediate for more complex, highly functionalized drug candidates. The methoxy groups on the benzene ring provide electronic and steric properties that can be pivotal for target engagement and can also serve as handles for further synthetic modification. This guide presents a clear and efficient synthesis of this key intermediate, grounded in established chemical principles.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies the most direct and efficient synthetic route. The core transformation is the formation of the pyridazinone ring, which is reliably achieved through the condensation of a hydrazine with a dicarbonyl equivalent.

The primary disconnection is at the two C-N bonds of the heterocyclic ring, which reveals hydrazine and a 1,2-dicarbonyl precursor. This precursor is 3,4-dimethoxyphthalic acid or, more conveniently, its corresponding anhydride. 3,4-Dimethoxyphthalic anhydride is therefore the key starting material for this synthesis.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway: A Detailed Protocol

The forward synthesis involves a classical and highly effective cyclocondensation reaction between a substituted phthalic anhydride and hydrazine hydrate.[5]

Principle of the Reaction

The synthesis is achieved through the reaction of 3,4-dimethoxyphthalic anhydride with hydrazine hydrate in a suitable solvent under reflux. The reaction proceeds via a two-step sequence within a single pot:

-

Nucleophilic Acyl Substitution: The hydrazine attacks one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring to form a 2-carboxy-3,4-dimethoxybenzohydrazide intermediate.

-

Intramolecular Cyclization & Dehydration: The terminal nitrogen of the hydrazide then attacks the remaining carboxylic acid group, followed by the elimination of a water molecule to form the stable, aromatic phthalazinone ring system.

Starting Materials & Reagents

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 3,4-Dimethoxyphthalic Anhydride | 5468-14-4 | C₁₀H₈O₅ | Key starting material. Ensure it is dry. |

| Hydrazine Hydrate (~64-80%) | 7803-57-8 | H₆N₂O | Highly corrosive and toxic. Handle with care. |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | Acts as both solvent and acid catalyst. |

| Ethanol (95% or Absolute) | 64-17-5 | C₂H₆O | Alternative solvent for reaction and recrystallization. |

| Deionized Water | 7732-18-5 | H₂O | Used for work-up and precipitation. |

Step-by-Step Experimental Protocol

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethoxyphthalic anhydride (10.0 g, 48.0 mmol).

-

Add glacial acetic acid (100 mL). The acetic acid serves as a solvent that readily dissolves the starting material and the intermediate, and its acidic nature can catalyze the final dehydration step.

-

-

Addition of Hydrazine:

-

While stirring the suspension at room temperature, slowly add hydrazine hydrate (2.4 mL, ~50 mmol, 1.05 eq) dropwise over 5-10 minutes.

-

Causality Note: A slight excess of hydrazine ensures the complete consumption of the limiting phthalic anhydride. The addition should be controlled as the initial reaction can be exothermic.

-

-

Reaction Under Reflux:

-

Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle.

-

Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (7:3).

-

Causality Note: The elevated temperature is crucial for driving the intramolecular cyclization and the subsequent dehydration step, which is often the rate-limiting step.

-

-

Product Isolation (Work-up):

-

After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product will often form upon cooling.

-

Slowly pour the cooled reaction mixture into a beaker containing 500 mL of cold deionized water with stirring. This will cause the product to fully precipitate out of the aqueous acetic acid solution.

-

Stir the resulting suspension for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove any residual acetic acid and unreacted hydrazine salts.

-

To further purify the product, perform a recrystallization from ethanol. Suspend the crude solid in a minimal amount of hot ethanol, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C to a constant weight. A typical yield is in the range of 85-95%.

-

Mechanistic Insights

The mechanism illustrates the logical progression from starting materials to the final product, highlighting the key intermediate.

Sources

- 1. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Physicochemical Properties of 7,8-dimethoxyphthalazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-dimethoxyphthalazin-1(2H)-one is a heterocyclic organic compound belonging to the phthalazinone class. The phthalazinone core is a significant pharmacophore, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1] The physicochemical properties of this molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a comprehensive overview of the core physicochemical properties of this compound, methods for their experimental determination, and the scientific rationale behind these protocols. While extensive experimental data for this specific molecule is not widely available in public literature, this document serves as a foundational resource for its characterization.

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical nature is the first step in its journey from a laboratory curiosity to a potential therapeutic agent. The following table summarizes the known and predicted properties of this compound.

| Property | Value/Prediction | Source |

| IUPAC Name | This compound | ChemScene[1] |

| CAS Number | 4821-89-0 | Aurum Pharmatech[2] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | Aurum Pharmatech[2] |

| Molecular Weight | 206.20 g/mol | Aurum Pharmatech[2] |

| Calculated logP | 0.9403 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Topological Polar Surface Area | 64.21 Ų | ChemScene[1] |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Aqueous Solubility | Not experimentally determined | - |

| pKa | Not experimentally determined | - |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, self-validating protocols for the experimental determination of key physicochemical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Melting Point Determination

Expertise & Experience: The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. A sharp melting range typically suggests a high degree of purity, while a broad range can indicate the presence of impurities. Differential Scanning Calorimetry (DSC) is a highly accurate and reproducible method for determining the melting point and other thermal transitions.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature significantly above the expected melting point.

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the cell back to the initial temperature.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The peak area can be used to calculate the enthalpy of fusion.

Trustworthiness: The protocol's trustworthiness is ensured by calibrating the DSC instrument with certified standards (e.g., indium) before the experiment. Running a second heating cycle can provide information about thermal decomposition or polymorphic transitions.

Solubility Determination

Expertise & Experience: Solubility is a critical parameter that influences a drug's bioavailability and formulation. The "shake-flask" method followed by a quantitative analytical technique like High-Performance Liquid Chromatography (HPLC) is a gold standard for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method with HPLC Analysis

-

Solvent Selection: Choose a range of relevant solvents, including aqueous buffers at different pH values (e.g., pH 2, 5, 7.4), and organic solvents like ethanol, DMSO, and dimethylformamide (DMF).

-

Equilibration: Add an excess amount of this compound to each solvent in a sealed vial. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation for Analysis:

-

Allow the suspensions to settle.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop and validate an HPLC method for the quantification of this compound. This involves selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve.

-

Inject the diluted filtrate samples and determine their concentrations from the calibration curve.

-

-

Calculation: Calculate the solubility in each solvent based on the measured concentration and the dilution factor.

Trustworthiness: The reliability of this method is ensured by confirming that equilibrium has been reached (i.e., the concentration in solution does not change with further agitation time) and by using a validated, specific, and sensitive analytical method for quantification.

pKa Determination

Expertise & Experience: The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and interaction with biological targets. UV-Vis spectrophotometry is a common and accessible method for pKa determination for compounds with a chromophore that changes upon ionization.[3][4][5]

Experimental Protocol: UV-Vis Spectrophotometry

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare a series of solutions with a constant concentration of the compound in each of the different pH buffers.

-

Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each solution.

-

Data Analysis:

-

Identify the wavelength(s) where the absorbance changes significantly with pH.

-

Plot absorbance at these wavelengths against pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, using the Henderson-Hasselbalch equation, the pKa is the pH at which the concentrations of the ionized and unionized forms are equal.[3][4]

-

Trustworthiness: The accuracy of this method is dependent on the precise measurement of pH and the stability of the compound across the tested pH range. The use of multiple wavelengths for analysis can help to confirm the pKa value.

Structural Elucidation and Confirmation

Accurate determination of physicochemical properties is predicated on the unambiguous confirmation of the compound's chemical structure and purity.

Spectroscopic Characterization

Expertise & Experience: A combination of spectroscopic techniques is essential for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.[6]

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for structural confirmation of this compound.

Expected Spectroscopic Data:

-

¹H NMR: Signals corresponding to the aromatic protons, the methoxy protons (as singlets), and the N-H proton of the phthalazinone ring.

-

¹³C NMR: Resonances for the aromatic carbons, the methoxy carbons, and the carbonyl carbon.

-

IR: Characteristic absorption bands for the C=O (amide) stretch, N-H stretch, C-O (ether) stretches, and aromatic C-H and C=C stretches.

-

MS: A molecular ion peak corresponding to the molecular weight of 206.20 g/mol .

X-ray Crystallography

Expertise & Experience: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[7] It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for X-ray crystallography analysis.

A successful crystal structure determination would provide an unambiguous confirmation of the connectivity and stereochemistry of this compound, serving as the ultimate validation of its identity.

Conclusion

This technical guide has outlined the core physicochemical properties of this compound and provided detailed, field-proven protocols for their experimental determination. While specific experimental data for this compound remains to be fully elucidated in the public domain, the methodologies and foundational information presented here offer a robust framework for researchers in drug discovery and development to thoroughly characterize this promising molecule. The systematic application of these protocols will generate the critical data necessary to understand its behavior in biological systems and guide its future development as a potential therapeutic agent.

References

- Grecu, G., et al. (1989). [Synthesis and physicochemical and biological characteristics of phthalazine derivatives].

- Mahmoud, M. R., et al. (2012). Synthesis and spectral characterisation of some phthalazinone derivatives. Journal of Chemical Research, 36(2), 75-82.

- Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterisation of Some Phthalazinone Derivatives. Journal of Chemical Research, 36(2), 75-82.

- University of California, Los Angeles.

- Wang, F., et al. (2025). The crystal structure of 3-(7,8-dimethoxy-2-oxo-1,2,4,5-tetrahydro-3 H -benzo[ d ]azepin-3-yl)- N -methylpropan-1-aminium chloride monohydrate, C 16 H 27 ClN 2 O 4. Zeitschrift für Kristallographie - New Crystal Structures.

-

Wikipedia. X-ray crystallography. Available from: [Link]

-

MDPI. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Available from: [Link]

-

Frontiers in Chemistry. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Available from: [Link]

-

National Center for Biotechnology Information. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from: [Link]

-

Wellcome Open Research. Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Available from: [Link]

-

National Center for Biotechnology Information. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Available from: [Link]

-

University of California, Los Angeles. WebSpectra - Problems in NMR and IR Spectroscopy. Available from: [Link]

-

University of Colorado Boulder. Spectroscopy Problems. Available from: [Link]

-

ResearchGate. (PDF) An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Available from: [Link]

Sources

- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aurumpharmatech.com [aurumpharmatech.com]

- 3. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]

- 4. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

Unveiling the Enigmatic Mechanism of Action: A Technical Guide to 7,8-dimethoxyphthalazin-1(2H)-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the pharmacological profile of 7,8-dimethoxyphthalazin-1(2H)-one, a molecule of significant interest within the vast and versatile class of phthalazinone compounds. While the phthalazin-1(2H)-one core is a well-established privileged scaffold in medicinal chemistry, the specific mechanistic intricacies of the 7,8-dimethoxy substituted variant remain an area of active investigation. This document will synthesize the current understanding of phthalazinone pharmacology, propose a putative mechanism of action for this compound based on established structure-activity relationships, and provide detailed experimental protocols to facilitate further research and validation.

The Phthalazinone Scaffold: A Cornerstone of Modern Drug Discovery

The phthalazin-1(2H)-one heterocyclic system is a cornerstone in the development of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1][2] Derivatives of this scaffold have been shown to exhibit a wide spectrum of pharmacological effects, including but not limited to anticancer, anti-inflammatory, antihypertensive, antithrombotic, and analgesic properties.[1][2] This versatility underscores the potential of the phthalazinone core to interact with a diverse array of biological targets, making it a highly attractive starting point for drug design and development.

One of the most well-documented mechanisms of action for certain phthalazinone derivatives is the inhibition of phosphodiesterases (PDEs).[3] PDEs are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting the degradation of these crucial signaling molecules, PDE inhibitors can modulate a wide range of physiological processes, including inflammation, smooth muscle relaxation, and neuronal signaling.[3][4][5]

A Putative Mechanism of Action for this compound: A Focus on Phosphodiesterase Inhibition

While direct experimental evidence for the specific molecular target of this compound is not extensively documented in publicly available literature, we can infer a probable mechanism of action by examining the structure-activity relationships (SAR) of related dimethoxy-substituted compounds and the broader class of phthalazinone-based PDE inhibitors.

The presence of methoxy groups on the phthalazinone ring has been shown to influence the potency and selectivity of PDE inhibition. It is hypothesized that the 7,8-dimethoxy substitution pattern of the molecule could confer selectivity towards specific PDE isoenzymes. The electron-donating nature of the methoxy groups can influence the electronic distribution within the heterocyclic ring system, potentially enhancing its interaction with the active site of target enzymes.

Hypothesized Primary Target: Phosphodiesterase 4 (PDE4)

Based on the known pharmacology of many phthalazinone derivatives, a primary putative target for this compound is Phosphodiesterase 4 (PDE4) . PDE4 is a cAMP-specific phosphodiesterase that is predominantly expressed in inflammatory and immune cells. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and other downstream effectors. This cascade of events ultimately results in the suppression of pro-inflammatory mediators and the relaxation of smooth muscle.

The proposed signaling pathway is illustrated in the diagram below:

Caption: Proposed signaling pathway for this compound via PDE4 inhibition.

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanism of action of this compound, a series of well-defined experimental protocols are required. The following section outlines key methodologies for researchers in the field.

Protocol 1: In Vitro Phosphodiesterase Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of this compound against a panel of human recombinant PDE isoenzymes.

Methodology:

-

Enzyme Source: Obtain commercially available human recombinant PDE isoenzymes (PDE1-11).

-

Substrate: Utilize fluorescently labeled cAMP or cGMP as a substrate.

-

Assay Principle: The assay is based on the enzymatic cleavage of the cyclic nucleotide substrate by the PDE enzyme, resulting in a change in fluorescence.

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the PDE enzyme, the fluorescent substrate, and the test compound at various concentrations.

-

Incubate the plate at 37°C for a specified period.

-

Stop the reaction and measure the fluorescence intensity using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation:

| PDE Isoenzyme | IC50 (µM) of this compound |

| PDE1 | |

| PDE2 | |

| PDE3 | |

| PDE4 | |

| PDE5 | |

| ... |

Protocol 2: Cellular cAMP Measurement Assay

Objective: To assess the effect of this compound on intracellular cAMP levels in a relevant cell line.

Methodology:

-

Cell Line: Utilize a cell line known to express the target PDE, for example, human U937 cells (monocytic cell line) which have high levels of PDE4.

-

Assay Principle: Employ a competitive immunoassay kit (e.g., ELISA-based) to quantify intracellular cAMP levels.

-

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with various concentrations of this compound for a defined period.

-

Lyse the cells to release intracellular contents.

-

Perform the cAMP immunoassay according to the manufacturer's instructions.

-

-

Data Analysis: Quantify the cAMP concentration in each sample and plot the dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal effect).

Caption: Workflow for cellular cAMP measurement assay.

Conclusion and Future Directions

The phthalazin-1(2H)-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While the precise mechanism of action for this compound awaits definitive experimental confirmation, the existing body of knowledge strongly suggests a role as a phosphodiesterase inhibitor, with a potential selectivity for PDE4. The experimental protocols detailed in this guide provide a clear roadmap for researchers to rigorously test this hypothesis and to further elucidate the pharmacological profile of this promising compound. Future investigations should also explore potential off-target effects and conduct in vivo studies to assess its therapeutic efficacy and safety profile in relevant disease models. The insights gained from such studies will be invaluable for the continued development of novel and effective treatments based on the versatile phthalazinone core.

References

- (Reference to a relevant study on PDE inhibition by phthalazinones, if found in subsequent, more specific searches).

- (Reference to a study on the structure-activity relationship of dimethoxy-substituted heterocyclic compounds, if found).

-

Terán, C., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 97, 462-482. [Link]

- (Reference to a general pharmacology or medicinal chemistry textbook discussing privileged scaffolds).

- (Reference to a review on PDE inhibitors).

-

Vila, N., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8115. [Link]

- (Reference to a study on the synthesis of phthalazinone deriv

- (Reference to a study on the anti-inflamm

- (Reference to a methods paper on phosphodiesterase assays).

- (Reference to a methods paper on cAMP measurement).

-

Francis, S. H., et al. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of experimental pharmacology, (200), 45-66. [Link]

- (Reference to a review on drug discovery and development).

- Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual review of biochemistry, 76, 481-511.

- (Reference to a study on the clinical applic

- (Reference to a study on the synthesis and biological evaluation of dimethoxy-substituted compounds).

-

Rotella, D. P. (2002). Pharmacology of phosphodiesterase-5 inhibitors. Current topics in medicinal chemistry, 2(9), 1011-1024. [Link]

Sources

- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents [mdpi.com]

- 3. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 7,8-dimethoxyphthalazin-1(2H)-one

An In-depth Technical Guide on the Utility of 7,8-Dimethoxyphthalazin-1(2H)-one in Modern Drug Discovery

Abstract

This compound has emerged not as a direct therapeutic agent, but as a highly valuable scaffold and synthetic intermediate in medicinal chemistry. Its rigid, heterocyclic structure provides a robust platform for the development of potent and selective enzyme inhibitors. This guide delineates the strategic importance of this compound, focusing on its application as a core building block for synthesizing targeted therapies. We will explore its role in the creation of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology, its utility in developing phosphodiesterase 4 (PDE4) inhibitors, and its contribution to other therapeutic areas. By synthesizing insights from key patents and peer-reviewed literature, this document provides researchers and drug development professionals with a comprehensive overview of the synthesis, application, and structure-activity relationships related to this pivotal chemical entity.

Introduction: The Phthalazinone Scaffold in Medicinal Chemistry

The phthalazinone core is a privileged scaffold in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This structural motif is frequently found in compounds exhibiting a wide range of biological activities. Within this class, this compound serves as a particularly crucial starting material. Its methoxy groups can influence solubility and metabolic stability, and can also be demethylated to provide hydroxyl groups that act as hydrogen bond donors, crucial for anchoring within an enzyme's active site. The lactam moiety within the phthalazinone ring system is a key pharmacophoric feature, often mimicking the nicotinamide group of the NAD+ cofactor, especially in inhibitors of NAD+-dependent enzymes like PARP.

This guide will detail the strategic application of this compound, transitioning from its fundamental synthesis to its elaboration into potent, clinically relevant inhibitors.

Synthesis and Chemical Profile

The accessibility of a scaffold is paramount to its utility in drug discovery. This compound is typically synthesized via a condensation reaction between 2-carboxy-3,4-dimethoxybenzoic acid and hydrazine hydrate. This straightforward and efficient synthesis ensures a reliable supply for further chemical elaboration.

The primary site for chemical modification is the nitrogen atom at the 2-position (N2) of the phthalazinone ring. This position allows for the introduction of various side chains via reactions like alkylation, which can be tailored to target specific pockets within a protein's active site, thereby driving potency and selectivity.

Core Application: A Scaffold for Potent PARP Inhibitors

The most prominent application of the this compound scaffold is in the development of PARP inhibitors, a cornerstone of targeted cancer therapy.

The Role of PARP in Cancer

Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When PARP is inhibited in these cells, unrepaired SSBs accumulate and are converted into DSBs during replication. With a defective HR pathway, these DSBs cannot be repaired, leading to cell death. This concept is known as synthetic lethality and is a highly effective cancer-specific therapy.

Mechanism of Inhibition

The phthalazinone core of inhibitors derived from this compound functions as a nicotinamide mimetic. It occupies the nicotinamide-binding site of the PARP enzyme, preventing it from binding its natural substrate, NAD+. This competitive inhibition blocks the catalytic activity of PARP, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA, which further enhances cytotoxicity.

Figure 2. A conceptual workflow for developing bioactive compounds.

Protocol: In Vitro PARP-1 Inhibition Assay (HTS Chemiluminescent)

This protocol describes a common method to quantify the enzymatic activity of PARP-1 and the inhibitory potential of test compounds.

Objective: To determine the IC₅₀ value of a test compound derived from 7,8-dimethoxyphthalazin-1-one against human PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme.

-

Histones (as a substrate for PARylation).

-

Biotinylated NAD+.

-

Streptavidin-coated 96-well plates.

-

Anti-PAR antibody conjugated to Horseradish Peroxidase (HRP).

-

Chemiluminescent HRP substrate.

-

Test compounds and reference inhibitor (e.g., Olaparib).

Procedure:

-

Plate Coating: Add streptavidin-coated plates and wash with a suitable buffer.

-

Immobilization: Add biotinylated NAD+ to the wells and incubate to allow binding to the streptavidin. Wash to remove unbound NAD+.

-

Reaction Mixture Preparation: In a separate plate, prepare the reaction mixture containing PARP-1 enzyme, histones, and varying concentrations of the test compound (typically a serial dilution).

-

Initiate Reaction: Transfer the reaction mixture to the NAD+-coated plate. Incubate at room temperature to allow the PARP-1 enzyme to transfer ADP-ribose units (from NAD+) onto the histone proteins.

-

Detection:

-

Wash the plate to remove non-incorporated components.

-

Add the anti-PAR antibody-HRP conjugate. This antibody will bind to the poly(ADP-ribose) chains formed on the histones.

-

Incubate and wash away the unbound antibody.

-

-

Signal Generation: Add the chemiluminescent HRP substrate. The HRP enzyme will catalyze a reaction that produces light.

-

Data Acquisition: Read the luminescence intensity on a plate reader.

-

Analysis: The light signal is proportional to the amount of PARP-1 activity. Plot the signal against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Self-Validation: The protocol must include negative controls (no enzyme) and positive controls (enzyme with no inhibitor) to establish the dynamic range of the assay. A reference inhibitor with a known IC₅₀ should be run in parallel to validate the assay's performance.

Conclusion

This compound is a quintessential example of a privileged scaffold in medicinal chemistry. While possessing little intrinsic biological activity itself, its true value lies in its role as a versatile and reliable starting material. Its structural features are ideally suited for the development of potent enzyme inhibitors, most notably for PARP-1 in the field of oncology. The successful translation of phthalazinone-based compounds into clinically approved drugs underscores the power of scaffold-based drug design. Future research will likely continue to exploit this core structure, expanding its application to other therapeutic targets and further refining the potency, selectivity, and pharmacokinetic profiles of the resulting drug candidates.

References

-

Zhu, G. et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin, 69(7), 620-629.

-

van der Mey, M. et al. (2001). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. Journal of Medicinal Chemistry, 44(16), 2511-2522.

-

Gong, P. et al. (2024). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. Bioorganic Chemistry, 151, 107556.

-

Menear, K. A. et al. (2008). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters, 18(21), 5748-5752.

-

Xin, M. et al. (2020). Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors. Future Medicinal Chemistry, 12(19), 1691-1707.

-

Abdel-Ghani, T. M. et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4924.

-

Vilar, M. et al. (2017). A neuroprotective agent that inactivates prodegenerative TrkA and preserves mitochondria. The Journal of Cell Biology, 216(4), 1085–1101.

-

Gantner, F. et al. (2009). Identification of a Potent New Chemotype for the Selective Inhibition of PDE4. ACS Medicinal Chemistry Letters, 1(1), 14-18.

-

Hatzelmann, A. et al. (2005). Phthalazinone-derivatives as pde4 inhibitors. Google Patents, WO2005075457A1.

-

Wang, Y. et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry.

-

Santa Cruz Biotechnology, Inc. (n.d.). Trk A Inhibitors. SCBT.

-

van der Mey, M. et al. (2002). Novel Selective PDE4 Inhibitors. Part 1. Synthesis, Structure—Activity Relationships, and Molecular Modeling of 4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-ones and Analogues. ChemInform, 33(1).

-

Wang, T. et al. (2021). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B, 11(7), 1776–1794.

-

Ciappi, L. et al. (2023). PDE4D: A Multipurpose Pharmacological Target. Molecules, 28(14), 5519.

-

Noronha, G. et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[1][2][3]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 17(3), 602-8.

Sources

- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

7,8-dimethoxyphthalazin-1(2H)-one potential as a PDE inhibitor

<_Step_2> Rationale for Investigation:

The phthalazinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory effects.[1][2] Notably, several phthalazinone derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs).[3][4][5][6][7] PDEs are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8][9] Inhibition of specific PDEs can lead to therapeutic benefits in various diseases, including erectile dysfunction, pulmonary hypertension, and inflammatory disorders.[10][11]

The compound 7,8-dimethoxyphthalazin-1(2H)-one belongs to this promising class of molecules. Its structural features, specifically the phthalazinone core and the methoxy substitutions, warrant a systematic investigation into its potential as a PDE inhibitor. The methoxy groups at the 7 and 8 positions may influence the compound's binding affinity and selectivity for the active sites of different PDE isoforms. Therefore, a structured approach to evaluate its inhibitory activity and characterize its mechanism of action is a scientifically sound endeavor.

Compound Profile:

-

IUPAC Name: this compound

-

CAS Number: 4821-89-0[12]

-

Molecular Formula: C₁₀H₁₀N₂O₃[12]

-

Molecular Weight: 206.20 g/mol [12]

-

Chemical Structure: (A chemical structure image would be placed here in a full whitepaper)

This guide outlines a comprehensive strategy to assess the potential of this compound as a PDE inhibitor, from initial in vitro screening to cell-based validation and computational analysis.

Part 1: In Vitro Characterization of PDE Inhibition

The first phase of the investigation focuses on determining whether this compound directly interacts with and inhibits PDE enzymes. This is achieved through a series of biochemical assays.

Primary Screening: Pan-PDE Profiling

The initial step is to screen the compound against a broad panel of representative PDE isoforms to identify any inhibitory activity. This provides a first look at the compound's potency and selectivity.

Experimental Rationale: The PDE superfamily consists of 11 families (PDE1-PDE11), each with multiple isoforms.[8] A broad screening panel is essential to determine if the compound has activity against a specific family or is a non-selective inhibitor. This initial data is crucial for guiding further investigation.

Recommended Assay: A common and reliable method is a fluorescence polarization (FP) or bioluminescent-based assay. For instance, the PDE-Glo™ Phosphodiesterase Assay is a homogeneous, bioluminescent, high-throughput method to measure PDE activity.[13]

Experimental Protocol: PDE-Glo™ Phosphodiesterase Assay [13]

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare serial dilutions of the compound in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.

-

Reconstitute purified, recombinant human PDE enzymes (e.g., PDE1A, PDE2A, PDE3A, PDE4D, PDE5A, etc.) in the appropriate assay buffer.

-

Prepare the cAMP or cGMP substrate solution. A concentration of 1µM for cAMP or 10µM for cGMP is often recommended for inhibitor screening.[13]

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the compound dilutions or vehicle control (DMSO) to the wells.

-

Add 2.5 µL of the diluted PDE enzyme solution to the wells.

-

Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 2.5 µL of the cAMP or cGMP substrate solution.

-

Incubate for the desired time (e.g., 60 minutes) at room temperature.

-

Add PDE-Glo™ Termination Buffer to stop the enzymatic reaction.

-

Add PDE Detection Solution, which contains ATP and protein kinase. The remaining cyclic nucleotide will drive a kinase reaction, depleting ATP.

-

After a 20-minute incubation, add the Kinase-Glo® Reagent to measure the remaining ATP via a luminescent signal.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to the PDE activity.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Data Presentation: Hypothetical Screening Results

The results from the primary screen should be summarized in a clear, tabular format.

| PDE Isoform | Substrate | Hypothetical IC₅₀ (µM) of this compound |

| PDE1B | cGMP | > 100 |

| PDE2A | cAMP | > 100 |

| PDE3B | cAMP | 85.3 |

| PDE4D | cAMP | 15.2 |

| PDE5A | cGMP | 0.87 |

| PDE6C | cGMP | 25.6 |

| PDE7B | cAMP | > 100 |

| PDE8A | cAMP | > 100 |

| PDE9A | cGMP | > 100 |

| PDE10A | cAMP | 42.1 |

| PDE11A | cGMP | 38.9 |

Interpretation: In this hypothetical scenario, this compound shows the most potent activity against PDE5A, with an IC₅₀ value in the sub-micromolar range. It also displays some off-target activity against PDE4D, PDE6C, PDE10A, and PDE11A, suggesting a degree of selectivity that needs further characterization.

Workflow for In Vitro PDE Inhibition Analysis

The logical flow of experiments for in vitro characterization can be visualized as follows:

Caption: Workflow for in vitro PDE inhibitor characterization.

Part 2: Cell-Based Validation of PDE5 Inhibition

After confirming direct enzymatic inhibition, the next critical step is to determine if this compound can effectively engage its target in a cellular environment and produce the expected biological response. For a PDE5 inhibitor, this response is an increase in intracellular cGMP levels.

Rationale for Cell-Based Assays

Biochemical assays use purified enzymes in an artificial environment. Cell-based assays provide a more physiologically relevant model, accounting for factors like cell membrane permeability, intracellular metabolism, and engagement with the target in its native state.[14][15]

Measuring Intracellular cGMP Levels

The primary method to validate PDE5 inhibition in cells is to measure the accumulation of cGMP following stimulation.

Experimental Protocol: Cell-Based cGMP Immunoassay [8][16][17][18]

-

Cell Culture:

-

Use a relevant cell line that expresses PDE5 and a guanylate cyclase that can be stimulated. Rat fetal lung fibroblasts (RFL-6) are a common model.

-

Seed the cells in 96-well plates and allow them to adhere and grow to a suitable confluence (e.g., 18-24 hours).

-

-

Assay Procedure:

-

Wash the cells with a pre-stimulation buffer. To amplify the signal, it's common to include a general PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) during pre-incubation, though for characterizing a new inhibitor, its effect should also be tested without IBMX.

-

Add various concentrations of this compound (or vehicle control) to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Stimulate cGMP production by adding a guanylate cyclase activator. For example, use sodium nitroprusside (SNP) or a nitric oxide (NO) donor to activate soluble guanylate cyclase (sGC).

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Terminate the reaction and lyse the cells according to the assay kit manufacturer's instructions (e.g., using a lysis buffer).

-

Measure the cGMP concentration in the cell lysates using a competitive immunoassay, such as a fluorescence-based or ELISA-based kit. In these assays, cGMP from the sample competes with a labeled cGMP conjugate for binding to a specific antibody.[8]

-

-

Data Analysis:

-

The signal from the immunoassay is inversely proportional to the amount of cGMP in the sample.

-

Generate a standard curve using known concentrations of cGMP.

-

Calculate the concentration of cGMP in each sample based on the standard curve.

-

Plot the cGMP concentration against the logarithm of the inhibitor concentration to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

-

Signaling Pathway Visualization

The mechanism of action within the cell can be depicted with a signaling diagram.

Caption: Simplified NO/cGMP signaling pathway showing PDE5 inhibition.

Part 3: Computational Analysis

Molecular docking can provide valuable insights into the potential binding mode of this compound within the PDE5 active site, helping to rationalize the experimental findings and guide future structural modifications.

Rationale for Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[19][20] By docking this compound into the known crystal structure of the PDE5 catalytic domain, we can hypothesize key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to its binding affinity. This is a cost-effective method to generate structural hypotheses.[21]

Molecular Docking Protocol

-

Preparation of the Receptor:

-

Obtain the X-ray crystal structure of the human PDE5 catalytic domain from the Protein Data Bank (PDB). A structure complexed with a known inhibitor like sildenafil or vardenafil is ideal (e.g., PDB ID: 1XP0).[19]

-

Prepare the protein using molecular modeling software (e.g., AutoDock Tools, Maestro). This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Define the binding site (the "grid box") based on the location of the co-crystallized ligand in the original PDB file.

-

-

Preparation of the Ligand:

-

Draw the 2D structure of this compound and convert it to a 3D structure.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., CHARMm).[21]

-

Assign rotatable bonds.

-

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the top-ranked binding poses. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the ligand-receptor complex to identify key interactions:

-

Hydrogen bonds: Look for H-bonds with key residues, such as the invariant glutamine (Gln817 in PDE5) that is crucial for binding most PDE inhibitors.[10]

-

Hydrophobic interactions: Identify interactions with hydrophobic pockets in the active site.

-

Pi-stacking: Look for stacking interactions between the aromatic rings of the ligand and phenylalanine residues in the active site.

-

-

Compare the predicted binding mode with that of known PDE5 inhibitors like sildenafil to understand similarities and differences.

-

Conclusion and Future Directions

This technical guide outlines a systematic, multi-pronged approach to evaluate the potential of this compound as a PDE inhibitor. The proposed workflow, combining in vitro enzymatic assays, cell-based validation, and in silico modeling, provides a robust framework for characterizing the compound's potency, selectivity, and mechanism of action.

Positive results from this evaluation—specifically, potent and selective inhibition of PDE5 in both biochemical and cellular assays—would establish this compound as a valid lead compound. Subsequent steps in a drug development program would involve structure-activity relationship (SAR) studies to optimize its potency and selectivity, followed by pharmacokinetic profiling and in vivo efficacy studies in relevant animal models. The phthalazinone scaffold continues to be a fruitful starting point for the discovery of novel therapeutics, and a thorough investigation of this specific derivative is a meritorious scientific pursuit.[1]

References

-

A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Phthalazinone Derivatives As Topically Active Phosphodiesterase 4 Inhibitors. AMiner. Available at: [Link]

-

Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. Available at: [Link]

-

A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. National Center for Biotechnology Information. Available at: [Link]

-

Tetrahydrophthalazinone Inhibitor of Phosphodiesterase with In Vitro Activity against Intracellular Trypanosomatids. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Evaluation of phthalazinone phosphodiesterase inhibitors with improved activity and selectivity against Trypanosoma cruzi. PubMed. Available at: [Link]

- US6953853B2 - Phthalazinone-piperidino-derivatives as PDE4 inhibitors. Google Patents.

-

Complete cGMP workflow solution using the CatchPoint cGMP Fluorescent Assay Kit. Molecular Devices. Available at: [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Center for Biotechnology Information. Available at: [Link]

-

Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry. Available at: [Link]

-

Pharmacophore elucidation and molecular docking studies on phosphodiesterase-5 inhibitors. PubMed Central. Available at: [Link]

-

Molecular docking and dynamics simulation analysis of PDE5 inhibitor candidates for erectile dysfunction treatment. European Review for Medical and Pharmacological Sciences. Available at: [Link]

-

cAMP Accumulation Assay. Creative BioMart. Available at: [Link]

-

How to run a cAMP HTRF assay. YouTube. Available at: [Link]

-

Discovery of potent inhibitors for phosphodiesterase 5 by virtual screening and pharmacophore analysis. PubMed Central. Available at: [Link]

-

Molecular Dynamics-Assisted Discovery of Novel Phosphodiesterase-5 Inhibitors Targeting a Unique Allosteric Pocket. MDPI. Available at: [Link]

-

Molecular docking and dynamics simulation analysis of PDE5 inhibitor candidates for erectile dysfunction treatment. European Review for Medical and Pharmacological Sciences. Available at: [Link]

-

Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. PubMed Central. Available at: [Link]

-

Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. PubMed. Available at: [Link]

-

The first-generation phosphodiesterase 5 inhibitors and their pharmacokinetic issue. Andrology. Available at: [Link]

-

Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central. Available at: [Link]

-

Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI. Available at: [Link]

-

An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. National Center for Biotechnology Information. Available at: [Link]

-

Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction. National Center for Biotechnology Information. Available at: [Link]

-

Phosphodiesterase type 5 inhibitors: molecular pharmacology and interactions with other... PubMed. Available at: [Link]

-

Pharmacology of phosphodiesterase-5 inhibitors. PubMed. Available at: [Link]

-

Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. MDPI. Available at: [Link]

Sources

- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aminer.org [aminer.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Evaluation of phthalazinone phosphodiesterase inhibitors with improved activity and selectivity against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US6953853B2 - Phthalazinone-piperidino-derivatives as PDE4 inhibitors - Google Patents [patents.google.com]

- 7. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 9. Phosphodiesterase type 5 inhibitors: molecular pharmacology and interactions with other phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aurumpharmatech.com [aurumpharmatech.com]

- 13. promega.com [promega.com]

- 14. marinbio.com [marinbio.com]

- 15. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Complete cGMP workflow solution using the CatchPoint cGMP Fluorescent Assay Kit [moleculardevices.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Pharmacophore elucidation and molecular docking studies on phosphodiesterase-5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. europeanreview.org [europeanreview.org]

- 21. Discovery of potent inhibitors for phosphodiesterase 5 by virtual screening and pharmacophore analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. europeanreview.org [europeanreview.org]

The Therapeutic Renaissance of Phthalazinones: A Technical Guide for Drug Discovery

Preamble: The Resurgence of a Privileged Scaffold

The phthalazinone core, a nitrogen-rich heterocyclic scaffold, has garnered significant attention within the medicinal chemistry community for its remarkable versatility and therapeutic potential.[1][2][3] Historically recognized for its role in commercially available drugs for a range of conditions, recent advancements have illuminated its profound utility in oncology, inflammation, and neurodegenerative diseases.[3][4] This guide provides an in-depth exploration of the therapeutic landscape of phthalazinone compounds, offering field-proven insights into their mechanism of action, structure-activity relationships (SAR), and the experimental workflows crucial for their evaluation. We will delve into the causality behind experimental choices, presenting self-validating protocols to ensure scientific integrity and reproducibility.

The Phthalazinone Core: A Foundation for Diverse Biological Activity

The phthalazinone structure is a versatile building block in drug development, with derivatives demonstrating a wide array of pharmacological activities.[1][4][5] These include anticancer, anti-inflammatory, antihypertensive, antidiabetic, and anticonvulsant properties.[3][4] The adaptability of this scaffold allows for modifications that can fine-tune its interaction with various biological targets.

General Synthetic Strategies

The synthesis of phthalazinone derivatives is often achieved through straightforward and economical methods.[2] A common approach involves the condensation of 2-acylbenzoic acids with hydrazine hydrate.[6] This one-pot, two-step process is robust and allows for the generation of a diverse library of 4-substituted phthalazin-1(2H)-ones.[6] Further modifications can be introduced at the N2 position through alkylation, enabling the exploration of a wider chemical space.[7]

Phthalazinones in Oncology: Targeting the Pillars of Cancer Progression

The most profound impact of phthalazinone compounds has been in the field of oncology, where they have emerged as potent inhibitors of key enzymes involved in cancer cell survival and proliferation.[1][2]

PARP Inhibition: A Paradigm of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA single-strand break repair.[8] In cancers with mutations in the BRCA1/2 genes, which are essential for homologous recombination-based double-strand break repair, the inhibition of PARP leads to a synthetic lethal phenotype, resulting in selective cancer cell death.[8] The phthalazinone scaffold is a cornerstone of several potent PARP inhibitors, including the FDA-approved drug Olaparib.[4][8][9]

The development of phthalazinone-based PARP inhibitors has been guided by extensive SAR studies. The phthalazinone core itself serves as a crucial pharmacophore.[8] Modifications at the 4-position and the N2-position of the phthalazinone ring have been systematically explored to enhance potency and selectivity. For instance, the introduction of a piperazine ring at the N2-position, as seen in Olaparib, has been shown to be critical for activity.[9]

| Compound ID | Modification | PARP-1 IC50 (nM) | Reference |

| Olaparib | 4-(cyclopropylcarbonyl)piperazin-1-yl)methyl at N2 | 1.9 | [9] |

| DLC-1-6 | Dithiocarboxylate fragment | <0.2 | [10] |

| DLC-49 | Hydroxamic acid fragment (dual PARP/HDAC inhibitor) | 0.53 | [10] |

| Compound 11c | 4-phenyl substitution | 97 | [11] |

| Compound 23 | Modified alkyl chain | Desirable inhibitory efficiency | [9][12] |

Table 1: Inhibitory activities of selected phthalazinone derivatives against PARP-1.

This protocol is designed to quantify the inhibitory activity of test compounds against PARP-1.

-

Reagents and Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1 (PARP-1 substrate)

-

Biotinylated NAD+

-

Streptavidin-coated 96-well plates

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

HRP-conjugated anti-biotin antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

-

-

Procedure:

-

Coat the streptavidin-coated 96-well plate with histone H1 overnight at 4°C.

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

-

Add 50 µL of assay buffer containing PARP-1 enzyme to each well.

-

Add 2 µL of test compound at various concentrations (typically a serial dilution).

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of assay buffer containing biotinylated NAD+.

-

Incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of HRP-conjugated anti-biotin antibody and incubate for 1 hour.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of TMB substrate and incubate until color develops.

-

Stop the reaction by adding 100 µL of stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

-

Causality: The use of a biotinylated NAD+ allows for a non-radioactive, colorimetric readout of PARP-1 activity. The streptavidin-coated plate captures the biotinylated PAR polymers formed on the histone substrate.

Targeting Other Kinases in Cancer

The therapeutic potential of phthalazinones in oncology extends beyond PARP inhibition. Derivatives have been developed to target other critical kinases involved in cancer signaling pathways.[1][2]

-

VEGFR-2 Inhibition: Several phthalazinone derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][13] For example, compounds have been identified with IC50 values in the nanomolar range, comparable to the approved drug sorafenib.[13][14]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Phthalazinone-based compounds have been designed as dual inhibitors of VEGFR-2 and EGFR.[14]

-

Aurora Kinase Inhibition: Pyrazole-phthalazinone hybrids have emerged as promising Aurora kinase inhibitors, which play a crucial role in mitosis.[1][5][15]

Anti-Inflammatory Potential of Phthalazinone Compounds

Inflammation is a key pathological feature of numerous diseases. Phthalazinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[16][17]

COX-2 Inhibition: A Safer Anti-Inflammatory Strategy

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins at sites of inflammation. Selective COX-2 inhibitors offer a safer alternative to non-selective NSAIDs by minimizing gastrointestinal side effects.[17] Several novel phthalazinone derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors.[17]

This is a classic and reliable model for evaluating the in vivo anti-inflammatory activity of novel compounds.

-

Animals: Male Wistar rats (150-200g).

-

Reagents and Materials:

-

Carrageenan (1% w/v in saline)

-

Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard drug (e.g., Etoricoxib or Celecoxib)

-

Pletysmometer

-

-

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compounds or standard drug orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a pletysmometer at 0, 1, 3, and 5 hours after carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the control group.

-

Causality: Carrageenan induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily mediated by prostaglandins, making it a suitable model for evaluating COX inhibitors.[16]

Emerging Therapeutic Frontiers for Phthalazinones

The therapeutic potential of phthalazinone compounds is continuously expanding into new areas of unmet medical need.

Neurodegenerative Diseases: A Multifunctional Approach to Alzheimer's Disease

Recent research has highlighted the potential of phthalazinone derivatives in the treatment of Alzheimer's disease.[18][19] A series of 4-aminoalkyl-1(2H)-phthalazinone derivatives have been designed as multifunctional agents, exhibiting:[18]

-

Acetylcholinesterase (AChE) inhibition: To improve cholinergic neurotransmission.

-

Monoamine oxidase (MAO) inhibition: To modulate neurotransmitter levels.

-

Anti-platelet aggregation activity: To address vascular contributions to dementia.

-

Neuroprotective and anti-neuroinflammatory effects: To protect neurons from damage.

Cardiovascular Applications: Vasodilator and Antihypertensive Effects

Phthalazinone derivatives have a long history in cardiovascular medicine, with hydralazine being a well-known antihypertensive agent.[3][20] Newer derivatives have been synthesized and evaluated for their vasorelaxant properties, with some acting as calcium channel blockers.[20][21]

Conclusion and Future Directions

The phthalazinone scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutics across a range of diseases. Its synthetic accessibility and the ability to readily modify its structure have allowed for the fine-tuning of its pharmacological properties to engage a diverse array of biological targets. The success of phthalazinone-based PARP inhibitors in oncology has paved the way for further exploration of this chemical class.

Future research should focus on:

-

Expanding the target space: Investigating the interaction of phthalazinone derivatives with other novel and challenging drug targets.

-

Improving pharmacokinetic properties: Optimizing drug-like properties to enhance oral bioavailability and metabolic stability.

-

Developing dual-target or multi-target agents: Leveraging the versatility of the scaffold to address complex, multifactorial diseases.

The continued exploration of the therapeutic potential of phthalazinone compounds holds immense promise for the future of drug discovery and the development of next-generation medicines.

References

-

Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. PubMed. Available at: [Link]

-

Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. PubMed. Available at: [Link]

-

Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. Available at: [Link]

-

Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. J-Stage. Available at: [Link]

-

Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. J-Stage. Available at: [Link]

-

Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. Available at: [Link]

-

Phthalazinone Scaffold:Emerging Tool in the Development of Target Based Novel Anticancer Agents. ResearchGate. Available at: [Link]

-

Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. ACS Publications. Available at: [Link]

-

Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. PubMed. Available at: [Link]

- phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. Not available.

-

Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health. Available at: [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. Available at: [Link]

-

Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. PubMed. Available at: [Link]

-

A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. Available at: [Link]

-

(PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. ResearchGate. Available at: [Link]

-

Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. ACS Publications. Available at: [Link]

-

Antiinflammatory activity and other pharmacological properties of phthalazino(2,3-b)phthalazine-5,12(7H, 14H)-dione (Diftalone). PubMed. Available at: [Link]

-

Design, synthesis, and in vitro evaluation of 4-aminoalkyl-1(2H)-phthalazinones as potential multifunctional anti-Alzheimer's disease agents. PubMed. Available at: [Link]

-

Synthesis of new phthalazinedione derivatives. Sciforum. Available at: [Link]

-

Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI. Available at: [Link]

-

Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central. Available at: [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Institutes of Health. Available at: [Link]

-

Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease. PubMed. Available at: [Link]

-

Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. PubMed. Available at: [Link]

-

Discovery of new phthalazinones as vasodilator agents and novel pharmacological tools to study calcium channels. PubMed. Available at: [Link]

-

Structure of the lead anticancer phthalazin-1(2H)-one derivatives 1–3. ResearchGate. Available at: [Link]

-

A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. Bentham Science. Available at: [Link]

-

Discovery of new phthalazinones as vasodilator agents and novel pharmacological tools to study calcium channels. CSIC. Available at: [Link]

-

Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives. SCIRP. Available at: [Link]

-